molecular formula C8H7F3O3S B1593995 o-tolyl Trifluoromethanesulfonate CAS No. 66107-34-4

o-tolyl Trifluoromethanesulfonate

Cat. No.: B1593995
CAS No.: 66107-34-4
M. Wt: 240.2 g/mol
InChI Key: RBOGJRXPKONDGC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Tolyl Trifluoromethanesulfonate can be synthesized through the reaction of o-cresol with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0°C) for about 24 hours .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: o-Tolyl Trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: o-Tolyl Trifluoromethanesulfonate is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also used in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, it is used to modify biomolecules and study their interactions. It is also employed in the synthesis of biologically active compounds and drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalytic processes and materials science .

Mechanism of Action

The mechanism of action of o-Tolyl Trifluoromethanesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The triflate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property makes it an effective catalyst in various organic reactions, including acylation and substitution reactions .

Comparison with Similar Compounds

  • Phenyl Trifluoromethanesulfonate
  • Methyl Trifluoromethanesulfonate
  • Nonaflate

Comparison: o-Tolyl Trifluoromethanesulfonate is unique due to its specific structure, which includes a methyl group on the aromatic ring. This structural feature can influence its reactivity and selectivity in chemical reactions compared to other triflates. For example, the presence of the methyl group can affect the steric and electronic properties of the compound, making it more suitable for certain applications .

Biological Activity

Overview

o-Tolyl trifluoromethanesulfonate (CAS Number: 66107-34-4) is an organic compound characterized by its triflate group, which enhances its reactivity in various chemical reactions. It is primarily utilized in organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as a versatile reagent in biological research, facilitating the modification of biomolecules and the synthesis of biologically active compounds.

This compound is synthesized through the reaction of o-cresol with trifluoromethanesulfonyl chloride, typically in the presence of a base such as triethylamine. The reaction is conducted under controlled conditions, usually at low temperatures to optimize yield and purity.

Synthesis Reaction:

o cresol+trifluoromethanesulfonyl chloridetriethylamineo tolyl trifluoromethanesulfonate\text{o cresol}+\text{trifluoromethanesulfonyl chloride}\xrightarrow{\text{triethylamine}}\text{o tolyl trifluoromethanesulfonate}

Biological Activity

The biological activity of this compound is primarily linked to its role as a reactive electrophile in organic reactions. Although it is not directly associated with therapeutic applications, its derivatives may exhibit biological activity due to structural similarities with other bioactive compounds.

Applications in Biological Research:

  • Modification of Biomolecules : this compound is used to modify proteins and nucleic acids, enabling studies on biomolecular interactions and functions.
  • Synthesis of Drug Candidates : It plays a crucial role in the synthesis of various pharmaceutical compounds, enhancing their biological activity through structural modifications.
  • Catalytic Activity : The compound acts as a catalyst in several reactions, including acylation and nucleophilic substitutions, which are essential for developing new therapeutic agents.

The mechanism of action involves the stabilization of transition states during nucleophilic substitution reactions. The triflate group is a highly effective leaving group due to its electron-withdrawing properties, facilitating various organic transformations.

Case Studies

Several studies have explored the utility of this compound in synthetic chemistry:

  • Electrochemical Fluorosulfonylation : A study demonstrated that this compound could be utilized in electrochemical fluorosulfonylation reactions, yielding aryl sulfonyl fluorides with high efficiency (75% yield) under mild conditions .
  • Nickel-Catalyzed Reactions : Research involving nickel complexes showed that this compound serves as an effective precatalyst for Suzuki-Miyaura coupling reactions, indicating its potential in catalysis .
  • Optimization Studies : In optimization experiments for various synthetic routes, this compound was highlighted for its reactivity and effectiveness in achieving high yields (38-91%) for bioactive scaffolds .

Comparative Analysis

The following table compares this compound with similar compounds:

CompoundStructure FeatureMain Application
This compoundMethyl group on aromatic ringOrganic synthesis and biomolecule modification
p-Tolyl TrifluoromethanesulfonateNo methyl groupOrganic synthesis and fluorination
Phenyl TrifluoromethanesulfonateNo methyl groupGeneral electrophilic reactions

Properties

IUPAC Name

(2-methylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3S/c1-6-4-2-3-5-7(6)14-15(12,13)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOGJRXPKONDGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341279
Record name 2-Tolyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66107-34-4
Record name 2-Tolyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-Tolyl Trifluoromethanesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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